exo-BCN-PEG4-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 | |

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Molecular Architect's Tool for Precision Bioconjugation

An In-depth Technical Guide to exo-BCN-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation

In the intricate fields of drug development, proteomics, and diagnostics, the ability to selectively and stably link molecules is paramount. exo-BCN-PEG4-acid has emerged as a cornerstone tool, a heterobifunctional linker engineered for precision and versatility. It is not merely a chemical spacer but a sophisticated molecular architect, enabling the covalent assembly of complex biomolecular structures like Antibody-Drug Conjugates (ADCs) and targeted imaging agents.

This guide provides a deep dive into the core principles, applications, and methodologies surrounding exo-BCN-PEG4-acid. We will move beyond simple definitions to explore the causality behind its design, the nuances of its reactivity, and the practical, field-proven protocols that underpin its successful application.

Deconstructing the Core: Chemical Structure and Functional Pillars

The power of exo-BCN-PEG4-acid lies in the synergistic function of its three distinct components: the BCN moiety, the PEG4 spacer, and the terminal carboxylic acid. Each element is deliberately chosen to impart specific, advantageous properties to the system.

-

The Reactive Engine: exo-Bicyclo[6.1.0]nonyne (BCN) The heart of the linker is the bicyclo[6.1.0]nonyne (BCN) group, a highly strained cyclooctyne. This ring strain, approximately 18 kcal/mol, is the driving force for its remarkable reactivity in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions[1]. Unlike copper-catalyzed "click" reactions, SPAAC is bioorthogonal, proceeding efficiently within complex biological environments without the need for a cytotoxic copper catalyst[2][3][4]. This makes it ideal for modifying sensitive biomolecules and for applications in living systems[2]. The BCN moiety exists as two primary diastereomers: exo and endo. While the endo isomer can exhibit slightly faster reaction kinetics, the standard synthesis of BCN yields a greater amount of the exo isomer (typically a 5:3 ratio), making it more readily available and widely characterized[1][5].

-

The Solubility and Spacing Scaffold: PEG4 Linker The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that confers several critical advantages. Its primary role is to enhance the aqueous solubility of the linker and any hydrophobic molecules attached to it, mitigating the risk of aggregation which can be detrimental to biological function[2][3][6]. Furthermore, the PEG4 chain provides physical separation between the conjugated molecules, reducing steric hindrance and helping to preserve the biological activity of proteins or antibodies[6]. In therapeutic applications like ADCs, PEGylation is a well-established strategy to improve pharmacokinetics, potentially increasing the circulation half-life of the conjugate[6][7][][9].

-

The Versatile Anchor: Carboxylic Acid The terminal carboxylic acid (-COOH) serves as a stable and versatile reactive handle. It does not participate in the SPAAC reaction, allowing for a two-step, controlled conjugation strategy. This acid group can be readily activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form a stable amide bond with primary amines (-NH2), which are abundantly available on the surface of proteins (e.g., lysine residues) or can be incorporated into small molecule payloads[10][11].

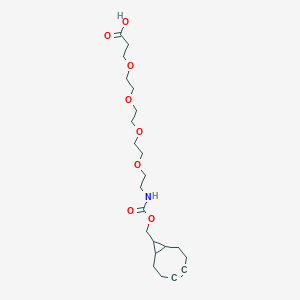

Visualizing the Architecture

The following diagram illustrates the distinct functional components of the exo-BCN-PEG4-acid molecule.

Caption: Functional components of the exo-BCN-PEG4-acid linker.

The Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of exo-BCN-PEG4-acid's utility is the SPAAC reaction, a powerful bioorthogonal ligation technique. This reaction involves the [3+2] cycloaddition between the strained alkyne (BCN) and an organic azide to form a highly stable triazole ring[2][12].

Key Mechanistic Features:

-

High Selectivity: The BCN and azide groups are mutually reactive and do not cross-react with other functional groups typically found in biological systems, such as amines, thiols, or carboxylic acids[2][13].

-

Biocompatibility: The reaction proceeds efficiently under mild physiological conditions (aqueous buffer, neutral pH, ambient temperature) without any requirement for cytotoxic catalysts[2][4].

-

Favorable Kinetics: While not as fast as the inverse-electron-demand Diels-Alder (IEDDA) reaction, SPAAC involving BCN offers an excellent balance of high reactivity and stability, making it a workhorse for bioconjugation[2][14][15].

-

Stability of the Product: The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final bioconjugate under physiological conditions[2][16].

Visualizing the SPAAC Reaction

This workflow illustrates the conjugation of a BCN-functionalized molecule with an azide-modified biomolecule.

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) workflow.

Core Applications and Detailed Experimental Protocols

The heterobifunctional nature of exo-BCN-PEG4-acid allows for its use in a sequential manner, providing exceptional control over the construction of complex bioconjugates.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

A primary application is in the development of ADCs, where a potent cytotoxic drug (payload) is linked to a tumor-targeting antibody.

Workflow Rationale: The strategy involves two discrete steps. First, the carboxylic acid on the linker is used to attach the payload, which often contains a primary amine. This payload-linker construct is then purified. Second, the BCN group on the purified construct is reacted with an azide group that has been site-specifically installed on the antibody. This modular approach ensures a well-defined final product.

Visualizing the ADC Synthesis Workflow

Caption: Modular workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol 1: Two-Step Synthesis of an ADC

Part A: Conjugation of Payload to exo-BCN-PEG4-acid

-

Objective: To form a stable amide bond between the linker's carboxylic acid and an amine-containing payload.

-

Materials:

-

exo-BCN-PEG4-acid

-

Amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

-

Methodology:

-

Activation of Carboxylic Acid: In an anhydrous solvent, dissolve exo-BCN-PEG4-acid (1.2 equivalents). Add NHS (1.2 eq.) and EDC (1.5 eq.).

-

Allow the activation reaction to proceed for 30-60 minutes at room temperature. This forms a more reactive NHS ester intermediate.

-

Scientist's Note: The use of NHS creates an amine-reactive ester that is more stable to hydrolysis than the carbodiimide-activated acid alone, improving conjugation efficiency in aqueous-containing solutions[17].

-

-

Payload Conjugation: Dissolve the amine-containing payload (1.0 eq.) in a suitable buffer or solvent.

-

Add the activated linker solution dropwise to the payload solution. If using an organic solvent for activation and an aqueous buffer for the payload, ensure the final organic solvent concentration remains low (typically <10%) to maintain payload solubility and stability.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting BCN-PEG4-Payload conjugate using preparative reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

-

Characterization: Confirm the identity and purity of the product via LC-MS analysis.

-

Part B: SPAAC Conjugation to Azide-Modified Antibody

-

Objective: To "click" the purified BCN-PEG4-Payload onto an azide-modified antibody.

-

Methodology:

-

Reagent Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). The buffer must be free of sodium azide, which is a common preservative.

-

Dissolve the purified BCN-PEG4-Payload conjugate in a biocompatible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

SPAAC Reaction: Add a 5- to 10-fold molar excess of the BCN-PEG4-Payload solution to the antibody solution[18].

-

Scientist's Note: Using a molar excess of the smaller payload-linker molecule helps drive the reaction to completion. The final DMSO concentration should be kept below 10% to maintain antibody stability[18].

-

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 1-4 hours at 37°C. The optimal time and temperature may vary depending on the specific antibody and payload.

-

Purification: Remove the unreacted payload-linker and purify the final ADC using a desalting column or Size-Exclusion Chromatography (SEC)[18].

-

Characterization: Characterize the final ADC to determine purity and the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS[18].

-

Technical Data and Comparative Analysis

A rational experimental design requires a quantitative understanding of the linker's properties and its performance relative to other tools.

Table 1: Physicochemical Properties of exo-BCN-PEG4-acid

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₃₅NO₈ | [3],[10],[19] |

| Molecular Weight | 441.52 g/mol | [3],[10],[19] |

| CAS Number | 1421932-54-8 | [3],[19] |

| Physical Form | Colorless Oil / Solid | [3] |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO | [3] |

| Storage | Recommended at -20°C for long-term stability | [4],[20] |

Table 2: Comparative Overview of BCN in Bioorthogonal Reactions

| Reagent | Reaction Type | Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Considerations |

| BCN | SPAAC | ~0.1 - 1.0 | Good balance of reactivity and stability; less hydrophobic than DBCO[2][15]. | Can react with thiols, though more stable than DBCO in reducing environments[16][21]. |

| DBCO | SPAAC | ~0.3 - 2.0 | Generally faster kinetics than BCN[15][16]. | More hydrophobic; can exhibit instability in the presence of reducing agents like TCEP[21]. |

| Tetrazine | IEDDA | Up to 10³ - 10⁶ | Extremely fast kinetics, enabling rapid labeling[15][22]. | Tetrazine probes can sometimes be less stable; requires a dienophile partner (e.g., TCO, BCN)[22][23]. |

Expert Insight on Stability: The choice between BCN and other cyclooctynes like DBCO often hinges on stability. While BCN is generally stable, its strained ring can react with biological nucleophiles like thiols (e.g., glutathione)[16]. However, studies have shown BCN to be significantly more stable in the presence of thiols and reducing agents compared to DBCO, making it a superior choice for applications in reducing environments, such as the cell cytosol[16][21]. The BCN moiety may show some instability under prolonged exposure to acidic conditions[6][24].

Conclusion: An Enabling Technology for Modern Biosciences

exo-BCN-PEG4-acid is a powerful and rationally designed heterobifunctional linker that provides researchers with a high degree of control over the creation of complex bioconjugates. Its combination of a bioorthogonal BCN reactive group, a solubilizing PEG spacer, and a versatile carboxylic acid handle makes it an indispensable tool in the development of next-generation therapeutics and diagnostics. By understanding the fundamental chemistry and applying the robust protocols detailed in this guide, scientists can confidently leverage this technology to advance their research in drug delivery, protein modification, and cellular analysis.

References

- BenchChem. (n.d.). stability of Bis-BCN-PEG1-diamide conjugates in biological samples.

- BenchChem. (n.d.). A Comparative Stability Analysis of Amino-bis-PEG3-BCN and Other Common PEG Linkers in Bioconjugation.

- BenchChem. (n.d.). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Linkers.

- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).

- ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the....

- BenchChem. (n.d.). strategies to improve BCN-PEG4-HyNic reaction kinetics.

- Conju-Probe. (n.d.). BCN-PEG4-acid (exo).

- ResearchGate. (n.d.). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition.

-

van Delft, F. L., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. Available at: [Link]

- BenchChem. (n.d.). Exo-BCN vs. Endo-BCN: An In-depth Technical Guide to Stereochemistry in Bioconjugation.

- MedchemExpress.com. (n.d.). BCN | Click Chemistry.

- MedchemExpress.com. (n.d.). BCN-exo-PEG4-NHS | ADC Linker.

- BroadPharm. (n.d.). BCN PEG, BCN Reagents.

-

Le, D. D., et al. (2023). Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. ACS Omega, 8(48), 46061–46071. Available at: [Link]

- Lumiprobe. (n.d.). exo-BCN-PNP.

- BroadPharm. (2022). BCN-Azide Ligation Protocol.

- Huateng Pharma. (2024). Application of PEG Derivatives in ADC Linkers.

-

Trellet, C., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(25), 17897-17904. Available at: [Link]

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- Conju-Probe. (n.d.). BCN-PEG4-alkyne (exo).

- MedKoo Biosciences. (n.d.). endo-BCN-PEG4-acid.

- Conju-Probe. (n.d.). BCN-amine (exo).

- BenchChem. (n.d.). exo-BCN-PEG4-acid | 1421932-54-8.

- SiChem. (n.d.). BCN-exo-PEG4-COOH.

- BenchChem. (n.d.). An In-depth Technical Guide to endo-BCN-PEG4-Boc for Copper-Free Click Chemistry.

- BroadPharm. (n.d.). endo-BCN-PEG4-acid, 2226472-38-2.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- Conju-Probe. (n.d.). APN-PEG4-BCN(exo).

- Sigma-Aldrich. (n.d.). endo BCN-PEG4-Acid | 1881221-47-1.

- Glyco MindSynth. (n.d.). endo-BCN-PEG4-acid.

-

Li, Y., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(3), 654. Available at: [Link]

-

Kim, S., & Park, H. S. (2018). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Frontiers in Chemistry, 6, 605. Available at: [Link]

- ResearchGate. (n.d.). Preparation and characterization of BCN.

- BenchChem. (n.d.). Application Notes and Protocols for Cell Labeling with endo-BCN-PEG4-Boc.

- BenchChem. (n.d.). Application Notes and Protocols for endo-BCN-PEG4-Boc.

- Conju-Probe. (n.d.). BCN-PEG4-HyNic (exo).

- BenchChem. (n.d.). Application Notes and Protocols for Protein Labeling with endo-BCN-PEG8-NHS Ester.

- ResearchGate. (n.d.). (PDF) Characterization of Boron Carbonitride (BCN) Thin Films Deposited by Radiofrequency and Microwave Plasma Enhanced Chemical Vapor Deposition.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BCN-PEG4-acid (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 9. mdpi.com [mdpi.com]

- 10. medkoo.com [medkoo.com]

- 11. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]

- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BCN-amine exo BCN reagents Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. BCN-exo-PEG4-COOH CAS: 1421932-54-8 | SiChem GmbH [shop.sichem.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lumiprobe.com [lumiprobe.com]

- 24. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to exo-BCN-PEG4-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Bioorthogonal Chemistry

In the intricate world of drug development and molecular biology, the ability to selectively and efficiently connect different molecular entities is paramount. This has led to the rise of bioconjugation, a field that provides the tools to create complex, functional molecules such as antibody-drug conjugates (ADCs), targeted imaging agents, and novel biomaterials. At the forefront of this chemical toolbox is a class of reactions known as "click chemistry," and more specifically, the copper-free variant: strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a deep dive into a key player in this domain: exo-BCN-PEG4-acid, a heterobifunctional linker designed for precision and versatility in bioconjugation.

This document will serve as a comprehensive resource, elucidating the chemical structure, physicochemical properties, and mechanism of action of exo-BCN-PEG4-acid. We will explore its diverse applications and provide detailed, field-proven experimental protocols to empower researchers in their scientific endeavors.

The Molecular Architecture of exo-BCN-PEG4-acid: A Tripartite Design

The power of exo-BCN-PEG4-acid lies in its thoughtfully engineered three-part structure: the reactive bicyclo[6.1.0]nonyne (BCN) core, a flexible tetraethylene glycol (PEG4) spacer, and a versatile carboxylic acid handle.

-

The exo-Bicyclo[6.1.0]nonyne (BCN) Moiety: This strained alkyne is the engine of the molecule's bioorthogonal reactivity. The significant ring strain within the bicyclic system allows it to readily undergo a [3+2] cycloaddition reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This is a critical advantage for applications involving live cells or other sensitive biological systems. The "exo" configuration refers to the stereochemistry of the cyclopropane ring fusion, which influences the molecule's shape and reactivity.

-

The Tetraethylene Glycol (PEG4) Spacer: The PEG4 linker is a hydrophilic chain composed of four repeating ethylene glycol units. This component is crucial for several reasons. Firstly, it significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to, which is a common challenge with hydrophobic bioactive molecules. Secondly, the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede their function. Finally, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and can improve their pharmacokinetic profiles in vivo.

-

The Terminal Carboxylic Acid: The carboxylic acid group provides a versatile handle for conjugation to a wide range of molecules, most commonly those bearing primary or secondary amines. Through activation with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid is converted into a more reactive NHS ester, which then readily forms a stable amide bond with an amine-containing molecule.

Physicochemical Properties of exo-BCN-PEG4-acid

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. The key properties of exo-BCN-PEG4-acid are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₃₅NO₈ | [1] |

| Molecular Weight | 441.52 g/mol | [1] |

| CAS Number | 1421932-54-8 | [1] |

| Appearance | Colorless oil | [1] |

| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, and DMSO | [1] |

| Purity | >95% | [1] |

| Storage Conditions | -20°C for long-term storage | [1] |

Mechanism of Action: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core functionality of exo-BCN-PEG4-acid revolves around the SPAAC reaction. This bioorthogonal ligation is highly specific, allowing the BCN moiety to react exclusively with an azide group, even in the complex milieu of a biological system.

The reaction proceeds as follows:

-

Activation of the Carboxylic Acid (if necessary): For conjugation to an amine-containing molecule, the terminal carboxylic acid of exo-BCN-PEG4-acid is first activated, typically with EDC and NHS, to form a more reactive NHS ester.

-

Amide Bond Formation: The activated exo-BCN-PEG4-NHS ester is then reacted with a molecule containing a primary or secondary amine, forming a stable amide bond.

-

Strain-Promoted Cycloaddition: The resulting BCN-functionalized molecule is then introduced to a system containing an azide-modified target. The inherent ring strain of the BCN alkyne drives a [3+2] cycloaddition reaction with the azide, leading to the formation of a stable triazole linkage.

The second-order rate constant for the reaction of exo-BCN with a model azide (benzyl azide) is approximately 0.19 M⁻¹ s⁻¹. While its endo-BCN counterpart exhibits slightly faster kinetics (k₂ ≈ 0.29 M⁻¹ s⁻¹), exo-BCN still provides a good balance of reactivity and stability for many bioconjugation applications.

Caption: General workflow for bioconjugation using exo-BCN-PEG4-acid.

Applications in Research and Drug Development

The versatility of exo-BCN-PEG4-acid makes it a valuable tool in a wide array of applications:

-

Antibody-Drug Conjugates (ADCs): By conjugating a potent cytotoxic drug to a tumor-targeting antibody, ADCs offer a highly specific cancer therapy. exo-BCN-PEG4-acid can be used to link the drug to the antibody in a controlled and stable manner.

-

Targeted Drug Delivery: Beyond ADCs, this linker can be used to attach drugs to other targeting moieties such as peptides, aptamers, or nanoparticles, enhancing their delivery to specific cells or tissues.

-

Fluorescent Labeling and Imaging: Fluorophores functionalized with an azide can be "clicked" onto biomolecules labeled with exo-BCN-PEG4-acid, enabling their visualization and tracking in living systems.

-

Proteomics and Activity-Based Protein Profiling: This linker can be used to attach probes to proteins of interest for their identification, quantification, and functional characterization.

-

Surface Modification: Immobilizing biomolecules onto surfaces is crucial for applications like biosensors and microarrays. exo-BCN-PEG4-acid can be used to functionalize surfaces for the subsequent attachment of azide-modified biomolecules.

Experimental Protocol: Two-Step Protein Labeling with exo-BCN-PEG4-acid

This protocol outlines a general procedure for the two-step labeling of a protein with exo-BCN-PEG4-acid, followed by conjugation to an azide-containing molecule.

Part 1: Activation of exo-BCN-PEG4-acid and Conjugation to a Protein

This part of the protocol describes the activation of the carboxylic acid moiety of exo-BCN-PEG4-acid using EDC and NHS, followed by its conjugation to the primary amines (e.g., lysine residues) of a protein.

Materials:

-

exo-BCN-PEG4-acid

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate exo-BCN-PEG4-acid, EDC, and NHS to room temperature before use.

-

Prepare a 10 mM stock solution of exo-BCN-PEG4-acid in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

-

-

Activation of exo-BCN-PEG4-acid:

-

In a microcentrifuge tube, add a desired amount of the exo-BCN-PEG4-acid stock solution.

-

Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS relative to the exo-BCN-PEG4-acid.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Protein Conjugation:

-

To your protein solution (typically 1-5 mg/mL in PBS), add the activated exo-BCN-PEG4-NHS ester solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point, but this may need to be optimized.

-

Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.

-

Part 2: SPAAC Reaction with an Azide-Modified Molecule

This part of the protocol describes the strain-promoted click reaction between the BCN-labeled protein and an azide-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule).

Materials:

-

BCN-labeled protein (from Part 1)

-

Azide-functionalized molecule

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO).

-

-

SPAAC Reaction:

-

To the solution of BCN-labeled protein, add a 2- to 5-fold molar excess of the azide-functionalized molecule.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed overnight at 4°C.

-

-

Final Purification:

-

Purify the final protein conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted azide-functionalized molecule.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

-

Caption: Step-by-step experimental workflow for protein bioconjugation.

Conclusion

exo-BCN-PEG4-acid stands as a powerful and versatile tool in the field of bioconjugation. Its unique tripartite structure, combining a highly reactive bioorthogonal handle with a solubilizing and spacing PEG linker and a versatile carboxylic acid, enables the precise and efficient construction of complex biomolecular architectures. This guide has provided a comprehensive overview of its properties, mechanism of action, and practical applications, equipping researchers with the knowledge to confidently integrate this valuable reagent into their workflows. As the demand for more sophisticated and targeted therapeutics and diagnostics continues to grow, the importance of well-designed linkers like exo-BCN-PEG4-acid will undoubtedly continue to rise.

References

-

Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(1), 16. [Link]

- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.

-

G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of exo-BCN-PEG4-acid in Click Chemistry

Introduction: The Convergence of Stability and Reactivity in Bioconjugation

In the landscape of modern drug development and molecular biology, the ability to covalently link biomolecules with precision and stability is paramount. This has led to the ascendancy of "click chemistry," a suite of reactions prized for their reliability, specificity, and biocompatibility. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool, obviating the need for cytotoxic copper catalysts. This guide provides an in-depth exploration of a key reagent in the SPAAC toolkit: exo-Bicyclo[6.1.0]nonyne-PEG4-acid (exo-BCN-PEG4-acid) . We will dissect its mechanism of action, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this versatile molecule in their work.

The Molecular Architecture of exo-BCN-PEG4-acid: A Trifecta of Functionality

The efficacy of exo-BCN-PEG4-acid stems from the synergistic interplay of its three core components: the exo-BCN group, the PEG4 linker, and the terminal carboxylic acid. Each element is meticulously designed to address specific challenges in bioconjugation.

-

The Reactive Engine: exo-Bicyclo[6.1.0]nonyne (BCN) The BCN moiety is a cyclooctyne, a class of molecules characterized by a highly strained eight-membered ring containing a triple bond. This ring strain is the driving force behind its reactivity in SPAAC.[1][2] The synthesis of BCN yields two diastereomers: endo and exo.[3] While the endo isomer exhibits slightly faster reaction kinetics, the exo form offers a favorable balance of reactivity and stability, making it a robust choice for many applications.[3] The defining feature of BCN is its ability to react spontaneously with azides to form a stable triazole linkage without the need for a copper catalyst, a critical advantage when working with living cells or other sensitive biological systems.[4]

-

The Solubility and Spacing Solution: Polyethylene Glycol (PEG4) Linker The tetra-ethylene glycol (PEG4) spacer is a discrete and hydrophilic linker that confers several advantageous properties to the overall molecule. Many therapeutic payloads and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The PEG4 linker enhances the water solubility of the conjugate, mitigating these issues.[4] Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity.[4]

-

The Conjugation Handle: Carboxylic Acid The terminal carboxylic acid group provides a versatile handle for conjugation to a wide range of biomolecules, particularly those bearing primary amine groups, such as proteins and peptides.[4] This is typically achieved through a two-step process involving the activation of the carboxylic acid, most commonly with a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amine to form a stable amide bond.[5][6]

Mechanism of Action: A Two-Stage Approach to Bioconjugation

The use of exo-BCN-PEG4-acid in bioconjugation is a well-orchestrated, two-stage process. This sequential approach allows for a high degree of control over the final conjugate.

Stage 1: Amide Bond Formation via Carboxylic Acid Activation

The initial step involves the covalent attachment of the exo-BCN-PEG4-acid to an amine-containing biomolecule. This is not a direct reaction but requires the "activation" of the carboxylic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid is first activated using a coupling agent, typically EDC in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5]

-

Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve efficiency and allow for a two-step reaction, NHS is added to react with the intermediate, forming a more stable NHS ester.[6] This amine-reactive ester can be purified and stored for later use or reacted immediately with the target biomolecule.

-

Nucleophilic Attack and Amide Bond Formation: The primary amine group on the target biomolecule (e.g., the ε-amine of a lysine residue on a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS.[7]

Figure 2: Stage 2 workflow: Strain-Promoted Alkyne-Azide Cycloaddition.

Quantitative Comparison of Reaction Kinetics

The choice of a click chemistry reagent is often dictated by its reaction kinetics. The table below provides a comparison of the second-order rate constants for various cyclooctynes in SPAAC with benzyl azide, a common model reactant.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Advantages |

| exo-BCN | 0.19 [3] | Good balance of reactivity and stability, smaller size |

| endo-BCN | 0.29 [3] | Slightly faster than exo-BCN |

| DBCO | ~0.6 - 1.0 [8] | Faster than BCN, widely used |

| BARAC | >1.0 [8] | Very fast reaction kinetics |

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocol: Labeling of an Antibody with an Azide-Functionalized Fluorophore

This protocol provides a detailed, step-by-step methodology for a common application: the labeling of an antibody with a fluorescent dye using exo-BCN-PEG4-acid.

Part 1: Conjugation of exo-BCN-PEG4-acid to the Antibody

Materials:

-

Antibody of interest (in a non-amine-containing buffer, e.g., PBS)

-

exo-BCN-PEG4-acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting columns (e.g., 7K MWCO)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-5 mg/mL solution of the antibody in PBS.

-

Prepare a 10 mg/mL solution of EDC in anhydrous DMSO.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in anhydrous DMSO.

-

Prepare a 10 mg/mL solution of exo-BCN-PEG4-acid in anhydrous DMSO.

-

-

Activation of exo-BCN-PEG4-acid:

-

In a microcentrifuge tube, combine a 50-fold molar excess of exo-BCN-PEG4-acid with a 50-fold molar excess of both EDC and Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.

-

-

Conjugation to the Antibody:

-

Add the activated exo-BCN-PEG4-acid mixture to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the BCN-labeled Antibody:

-

Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the antibody. The concentration can be determined using a BCA assay.

-

Part 2: SPAAC Reaction with an Azide-Functionalized Fluorophore

Materials:

-

BCN-labeled antibody from Part 1

-

Azide-functionalized fluorophore

-

PBS, pH 7.4

-

Anhydrous DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the azide-functionalized fluorophore in anhydrous DMSO.

-

-

SPAAC Reaction:

-

To the BCN-labeled antibody solution, add a 3- to 5-fold molar excess of the azide-fluorophore stock solution. The final concentration of DMSO should be kept below 10% to maintain antibody stability. [9] * Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

-

-

Final Purification:

-

Purify the final fluorescently labeled antibody conjugate using a desalting column or size-exclusion chromatography to remove the unreacted fluorophore. [10]

-

-

Characterization:

-

Determine the final protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

-

Conclusion: A Versatile and Indispensable Tool in Bioconjugation

exo-BCN-PEG4-acid stands as a testament to the power of rational molecular design in advancing the field of bioconjugation. By combining the bioorthogonal reactivity of a strained alkyne with the beneficial properties of a PEG linker and a versatile conjugation handle, it provides researchers with a robust and reliable tool for a myriad of applications, from the development of antibody-drug conjugates to the fluorescent labeling of proteins for cellular imaging. A thorough understanding of its mechanism of action, as detailed in this guide, is the first step towards harnessing its full potential in the laboratory.

References

- BenchChem. (2025). Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield.

-

CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in Bioorthogonal Chemistry.

- Chen, Y., et al. (2021).

- BenchChem. (2025). A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions.

- Hofmann, F. O., et al. (2021).

- Park, K., et al. (2001).

- van der Vlist, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PubMed Central.

- van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

-

Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022). YouTube. Retrieved from [Link]

- Svatunek, D., et al. (2021). a) Concerted mechanism of the strain‐promoted alkyne‐azide cycloaddition.

- SPAAC rate constants of azides with cyclooctynes (BCN or DIBAC).38a. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Amino-bis-PEG3-BCN for Imaging.

- Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (2015). Organic & Biomolecular Chemistry (RSC Publishing).

- The state-of-the-art of amidation of carboxylic acids a... (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with endo-BCN-PEG8-NHS Ester.

- BenchChem. (2025). A Comparative Guide to endo-BCN and exo-BCN Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

- BenchChem. (2025). strategies to improve BCN-PEG4-HyNic reaction kinetics.

- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Acid-PEG2-NHS Ester.

- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.

- Bioconjug

- BroadPharm. (n.d.). PEG Acid Protocol Instructions for the use of PEG Acid.

- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. (2025). PubMed Central.

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

Sources

- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Abstract

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing researchers, scientists, and drug development professionals with a powerful tool for molecular ligation in complex biological systems.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[1][2][3] This guide offers an in-depth exploration of the core principles of SPAAC, from its mechanistic underpinnings to a comparative analysis of various cyclooctyne reagents and detailed experimental protocols for its practical application. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for harnessing the full potential of this transformative bioorthogonal reaction.

Introduction: The Genesis of a Bioorthogonal Revolution

The ability to perform chemical reactions within a living system without interfering with native biochemical processes, a concept termed "bioorthogonal chemistry" by Carolyn R. Bertozzi in 2003, has revolutionized our ability to study and manipulate biological systems.[4][5] Early bioorthogonal reactions, while groundbreaking, often suffered from slow kinetics. The advent of "click chemistry," a term coined by K. Barry Sharpless, introduced the concept of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship click reaction, but the inherent cytotoxicity of the copper catalyst limited its application in living systems.[5][7]

This limitation spurred the development of a catalyst-free alternative. In 2004, the Bertozzi group introduced strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that leverages the high ring strain of a cyclooctyne to drive the [3+2] cycloaddition with an azide.[6][8][9][10] This innovation eliminated the need for a toxic metal catalyst, paving the way for the widespread use of click chemistry in live-cell imaging, in vivo bioconjugation, and the development of targeted therapeutics.[2][5][11]

The Core Mechanism: Harnessing Ring Strain for Reactivity

The fundamental principle of SPAAC lies in the unique reactivity of cyclooctynes. The linear geometry of an alkyne is forced into a strained eight-membered ring, resulting in a significant amount of ring strain (approximately 18 kcal/mol).[1][10] This stored energy is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction and lowering the activation energy.[1][]

The reaction proceeds through a concerted mechanism, forming a stable triazole linkage.[1] The azide and cyclooctyne functional groups are abiotic, meaning they are absent from and non-reactive with functional groups typically found in biological systems, ensuring the high selectivity and bioorthogonality of the reaction.[1][4]

Caption: The SPAAC reaction mechanism.

A Comparative Analysis of Cyclooctyne Reagents

The choice of cyclooctyne is a critical determinant of the SPAAC reaction's success, influencing kinetics, stability, and solubility.[1] Over the years, a variety of cyclooctynes have been developed to optimize these parameters.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity, widely used for biomolecule labeling and imaging.[6][13] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | Versatile and biocompatible, suitable for cell surface labeling and protein modification.[6][13] |

| Bicyclononyne | BCN | ~0.14 | Balances high reactivity with a small size.[13][14] |

| Difluorinated Cyclooctyne | DIFO | Dramatically increased rate | Electron-withdrawing fluorine groups enhance reactivity.[6][15] |

| Biarylazacyclooctynone | BARAC | Extremely reactive | Ideal for in vivo imaging and sensitive biological environments.[6] |

Causality Behind Reagent Design: The evolution of cyclooctyne design has been driven by the need to increase reaction rates for applications requiring rapid labeling. The introduction of electron-withdrawing groups, such as the fluorine atoms in DIFO, and the fusion of aromatic rings, as seen in DBCO and DIBO, increase the ring strain and lower the energy of the transition state, thereby accelerating the reaction.[15][16] However, there is often a trade-off between reactivity and stability; highly reactive cyclooctynes can be more prone to degradation.[3]

Practical Applications and Experimental Protocols

SPAAC has found widespread use in various fields, including bioconjugation, drug delivery, materials science, and molecular imaging.[2][3][][15]

Bioconjugation: Labeling of Proteins

A common application of SPAAC is the site-specific labeling of proteins. This allows for the attachment of probes, such as fluorophores or biotin, for detection and analysis.

Protocol: DBCO-Functionalization of a Protein and Subsequent SPAAC

Part 1: DBCO-Functionalization

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. The buffer should be free of primary amines.

-

DBCO-NHS Ester Preparation: Prepare a stock solution of DBCO-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

-

Incubation: Incubate the reaction for 60 minutes at room temperature.[1]

-

Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for an additional 15 minutes.

-

Purification: Remove unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS. The DBCO-functionalized protein can be stored at -20°C.[1]

Part 2: SPAAC Reaction

-

Reactant Mixing: Mix the DBCO-labeled protein with the azide-functionalized molecule of interest. A 5- to 20-fold molar excess of the azide molecule over the protein is recommended.[1]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1] The optimal incubation time will depend on the specific reactants and their concentrations.

-

Analysis and Purification: Analyze the conjugation efficiency by techniques such as SDS-PAGE or mass spectrometry. Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Caption: Workflow for protein labeling via SPAAC.

Live Cell Imaging: Metabolic Glycan Labeling

SPAAC is particularly well-suited for live-cell imaging due to its biocompatibility.[2] A powerful technique is metabolic glycan labeling, where cells are fed an unnatural sugar modified with an azide group. This azido-sugar is incorporated into the cell's glycans, which are then displayed on the cell surface. A cyclooctyne-fluorophore conjugate can then be used to specifically label these glycans for visualization.[17]

Protocol: Metabolic Labeling and SPAAC Imaging

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of an azido-sugar (e.g., Ac₄ManNAz) in DMSO.

-

Add the azido-sugar to the complete culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[1]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove excess fluorophore.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Drug Development: Targeted Drug Delivery

SPAAC is a valuable tool in the synthesis of targeted drug delivery systems and antibody-drug conjugates (ADCs).[2][] By conjugating a targeting moiety (e.g., an antibody) to a drug-loaded nanoparticle or a potent cytotoxin via a stable triazole linkage, the therapeutic agent can be delivered specifically to diseased cells, minimizing off-target effects.[3]

Optimizing SPAAC Reactions: Key Considerations

While SPAAC is a robust reaction, several factors can influence its efficiency.

-

pH: SPAAC reactions are generally performed at physiological pH (7.0-7.4). However, some studies have shown that higher pH values can increase reaction rates, though this must be balanced with the stability of the biomolecules involved.[18][19]

-

Temperature: The reaction proceeds efficiently at physiological temperature (37°C), but can also be performed at room temperature or 4°C, albeit with slower kinetics.[1][18]

-

Solvent: While SPAAC is compatible with aqueous buffers, the presence of organic co-solvents may be necessary for poorly soluble reactants.

-

Reactant Stoichiometry: Using a molar excess of one reactant can help drive the reaction to completion, particularly when one component is present at a low concentration.[1]

-

Linker Effects: The inclusion of a polyethylene glycol (PEG) linker between the cyclooctyne or azide and the molecule of interest can enhance solubility and reaction rates by reducing steric hindrance.[18][19]

Conclusion and Future Perspectives

Strain-promoted azide-alkyne cycloaddition has firmly established itself as an indispensable tool in the arsenal of researchers across various scientific disciplines.[1] Its bioorthogonality, mild reaction conditions, and tunable kinetics have enabled significant advancements in our understanding and manipulation of biological systems.[1][2] The continued development of novel cyclooctyne reagents with enhanced reactivity and stability promises to further expand the scope and applicability of SPAAC, opening new avenues for research in areas such as in vivo imaging, diagnostics, and targeted therapeutics.

References

-

Bioorthogonal chemistry - Wikipedia. (URL: [Link])

-

Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])

-

Bioorthogonal chemistry: strategies and recent development - PMC - PubMed Central. (URL: [Link])

-

Profile of Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless: 2022 Nobel laureates in Chemistry | PNAS. (URL: [Link])

-

Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder... - ResearchGate. (URL: [Link])

-

What is SPAAC? - AxisPharm. (URL: [Link])

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (URL: [Link])

-

a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... - ResearchGate. (URL: [Link])

-

Click Chemistry: A Nobel-Winning Idea That Is Simple Only in Name - The Wire Science. (URL: [Link])

-

The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (URL: [Link])

-

Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC - NIH. (URL: [Link])

-

The Click Chemistry used in GlyCLICK® is Awarded the Nobel Prize! - Genovis. (URL: [Link])

-

The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH. (URL: [Link])

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (URL: [Link])

-

Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (URL: [Link])

-

A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC - NIH. (URL: [Link])

-

The effects of buffer, pH, and temperature upon SPAAC reaction rates. - R Discovery. (URL: [Link])

-

The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates - ResearchGate. (URL: [Link])

-

A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems | Journal of the American Chemical Society. (URL: [Link])

-

Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (URL: [Link])

-

Protocols - baseclick GmbH. (URL: [Link])

-

Chemistry community reacts to Nobel Prize for "click chemistry". (URL: [Link])

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing). (URL: [Link])

-

Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (URL: [Link])

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC - PubMed Central. (URL: [Link])

-

Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization | Macromolecules - ACS Publications. (URL: [Link])

-

Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (URL: [Link])

-

Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications | Request PDF - ResearchGate. (URL: [Link])

-

Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv. (URL: [Link])

-

Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC. (URL: [Link])

-

Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed. (URL: [Link])

-

lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. What is SPAAC? | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genovis.com [genovis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. science.thewire.in [science.thewire.in]

- 18. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. discovery.researcher.life [discovery.researcher.life]

The Strategic Imperative of the PEG4 Spacer in BCN Linkers: An In-depth Technical Guide

For researchers, scientists, and drug development professionals at the vanguard of bioconjugation, the linker is not merely a tether but a critical determinant of a conjugate's therapeutic success. This guide provides a deep dive into the nuanced yet pivotal role of the tetraethylene glycol (PEG4) spacer within Bicyclononyne (BCN) linkers. We will dissect the causal mechanisms by which this discrete hydrophilic spacer enhances the performance of bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents, grounding our discussion in quantitative data and actionable experimental protocols.

The Foundation: Bioorthogonal Chemistry and the Rise of BCN Linkers

The advent of bioorthogonal chemistry has revolutionized our ability to perform specific chemical modifications within complex biological systems. At the forefront of this revolution is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction that enables the covalent ligation of molecules with high efficiency and specificity under physiological conditions.[1][2]

Bicyclo[6.1.0]nonyne (BCN) has emerged as a key player in SPAAC due to its favorable balance of high ring strain-driven reactivity and stability in aqueous environments.[3][4] The inherent strain in the cyclooctyne ring of BCN dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a cytotoxic copper catalyst.[1] This makes BCN an ideal conjugation partner for sensitive biological molecules.

The Hydrophilic Advantage: The Strategic Integration of PEG Spacers

While BCN provides the reactive handle for conjugation, the physicochemical properties of the resulting bioconjugate are profoundly influenced by the linker that connects it to the molecule of interest. Many potent therapeutic payloads and fluorescent dyes are hydrophobic, which can lead to significant challenges in drug development, including:

-

Poor aqueous solubility: This can lead to aggregation and precipitation, complicating formulation and manufacturing.[5][6]

-

Increased non-specific uptake: Hydrophobic molecules are more readily cleared by the reticuloendothelial system, reducing their bioavailability and therapeutic window.[5]

-

Aggregation-induced immunogenicity: Protein aggregates can elicit an undesirable immune response.[5]

To counteract these challenges, hydrophilic spacers are strategically incorporated into the linker design. Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that has become the gold standard for this purpose.[7][] The process of covalently attaching PEG chains, known as PEGylation, creates a hydration shell around the molecule, leading to a host of benefits.[5][9]

The PEG4 Spacer: A Discrete Solution for Optimal Performance

While long, polydisperse PEG chains have been used to great effect, discrete PEG (dPEG®) linkers with a precisely defined number of ethylene glycol units offer superior control and lead to homogenous bioconjugates with reproducible pharmacological profiles.[7] The PEG4 spacer, comprising four ethylene glycol units, represents a "sweet spot" in linker design, offering a unique balance of properties that are highly advantageous for BCN-mediated bioconjugation.

Enhanced Solubility and Reduced Aggregation

The primary function of the PEG4 spacer is to impart hydrophilicity to the BCN linker and, by extension, to the conjugated payload.[10][11] This significantly improves the aqueous solubility of hydrophobic molecules, a critical factor in preventing aggregation and ensuring the stability of the final conjugate.[5] This enhanced solubility facilitates more efficient conjugation reactions, often allowing for higher and more consistent drug-to-antibody ratios (DARs) in ADC synthesis.[1]

Reduction of Steric Hindrance

The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[10][12] This can be essential for preserving the biological activity of proteins and antibodies, which might otherwise be compromised by the close proximity of a bulky payload.[3] While longer PEG chains can also provide spatial separation, they can sometimes be too flexible, leading to the payload "folding back" and interacting with the biomolecule. The relatively short and defined length of PEG4 helps to mitigate this, providing sufficient distance while maintaining a degree of conformational rigidity.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation is a well-established strategy for extending the in vivo circulation time of biotherapeutics.[13][14] The hydrophilic PEG4 spacer increases the hydrodynamic volume of the conjugate, which can slow renal clearance and prolong its plasma half-life.[15] This extended circulation allows for greater accumulation at the target site. Furthermore, the hydration shell created by the PEG spacer can mask immunogenic epitopes on the bioconjugate, reducing the risk of an adverse immune response.[16][17]

Quantitative Analysis: The Impact of PEG Spacer Length

The choice of PEG spacer length is a critical optimization parameter that can significantly impact the performance of a bioconjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Analysis of ADC Properties Based on PEG Spacer Length

| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale |

| Non-PEGylated | Often lower, especially with hydrophobic payloads. | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[1] |

| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR. | The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, facilitating a more efficient conjugation process.[1] In some cases, shorter PEG spacers have been shown to yield optimal DARs compared to longer chains.[18] |

| Long-Chain PEG (e.g., PEG8, PEG12) | Can enable higher DARs but may reach a plateau. | While further increasing hydrophilicity, very long PEG chains can introduce steric hindrance that may slightly reduce conjugation efficiency.[18] |

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Potency

| PEG Spacer Length | Clearance Rate | In Vitro Potency (IC50) | Rationale |

| Short-Chain PEG (< PEG8) | Increased clearance rates. | Often higher (lower IC50). | Smaller hydrodynamic radius leads to faster renal clearance. Shorter linkers may lead to more efficient payload release upon internalization.[1][19] |

| Long-Chain PEG (≥ PEG8) | Decreased clearance rates. | May be slightly lower (higher IC50). | Larger hydrodynamic volume reduces renal clearance, prolonging circulation.[19] The longer spacer may slightly hinder cellular uptake or payload release, leading to a modest decrease in immediate in vitro cytotoxicity.[20] |

Table 3: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| endo-BCN | Benzyl azide | 0.29 | [21] |

| exo-BCN | Benzyl azide | 0.19 | [21] |

| DIBAC | Benzyl azide | ~1.0 | [22] |

| DBCO | Benzyl azide | ~0.3 - 0.9 | [23] |

| Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The presence of a PEG4 spacer can subtly influence reaction kinetics. |

Experimental Protocols

The following protocols provide a framework for the application of BCN-PEG4 linkers in the synthesis of antibody-drug conjugates. These are intended as a starting point and may require optimization for specific molecules.

Diagram: General Workflow for ADC Synthesis using a BCN-PEG4 Linker

Caption: General workflow for ADC synthesis using a BCN-PEG4 linker.

Protocol: Two-Step Antibody-Drug Conjugation using BCN-PEG4-HyNic

This protocol describes the conjugation of an aldehyde-modified drug to an azide-modified antibody using a heterobifunctional BCN-PEG4-HyNic linker.[10]

Part 1: HyNic Ligation of BCN-PEG4-HyNic to an Aldehyde-Modified Drug

-

Reagent Preparation:

-

Dissolve the aldehyde-modified drug and BCN-PEG4-HyNic in an appropriate organic solvent (e.g., DMSO).

-

Prepare a 1 M aniline stock solution in a compatible solvent.

-

Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.3).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the aldehyde-modified drug (1 equivalent) and BCN-PEG4-HyNic (1.5-2 equivalents).

-

Add the reaction buffer.

-

Add the aniline catalyst to a final concentration of 50-80 mM. Ensure the final concentration of organic solvent is compatible with your reagents.

-

-

Incubation: Incubate the reaction at room temperature for 2-4 hours, or as determined by reaction monitoring.

-

Purification: Purify the BCN-PEG4-Drug conjugate using reverse-phase HPLC to remove unreacted starting materials and catalyst.

Part 2: SPAAC Reaction of BCN-PEG4-Drug to an Azide-Modified Antibody

-

Reagent Preparation:

-

Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of azides.

-

Dissolve the purified BCN-PEG4-Drug conjugate in a compatible solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Add a 2- to 5-fold molar excess of the BCN-PEG4-Drug solution to the azide-modified antibody solution. The final concentration of the organic solvent should ideally be below 10% to maintain antibody stability.

-

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C, or overnight at 4°C.

-

Final Purification: Purify the final ADC using a suitable method for antibody purification, such as size exclusion chromatography (SEC), to remove excess, unreacted BCN-PEG4-Drug conjugate.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation Yield | Degradation of BCN moiety; Steric hindrance; Inaccessible functional groups; Suboptimal reaction conditions (pH, temp, time). | Ensure proper storage of the BCN linker (-20°C).[24] Consider a longer PEG spacer if steric hindrance is suspected.[12] Optimize reaction pH (typically 7.2-7.5 for SPAAC) and extend incubation time.[25] For inaccessible thiols on a protein, consider using a mild denaturant.[12] |

| Precipitation/Aggregation of Conjugate | Insufficient hydrophilicity of the final conjugate, especially at high DAR. | Ensure a PEG spacer is incorporated in the linker design. Consider using a longer PEG chain (e.g., PEG8 or PEG12) if aggregation persists with PEG4.[26] Screen different formulation buffers with varying pH and ionic strength. |

| Inconsistent DAR | Inefficient conjugation reaction; Hydrophobicity of payload-linker. | The use of a hydrophilic PEG4 spacer generally improves DAR consistency.[1] Carefully control the molar ratio of the payload-linker to the antibody. Purify the payload-linker before conjugation to the antibody. |

Conclusion

The PEG4 spacer is a powerful and versatile tool in the design of BCN linkers for advanced bioconjugation. Its discrete and hydrophilic nature provides a strategic advantage in overcoming the challenges associated with hydrophobic payloads, leading to bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles. By understanding the fundamental principles of its function and employing robust experimental design, researchers can leverage the PEG4 spacer to develop safer and more effective targeted therapeutics and diagnostics. The optimal linker design will always be a balance of multiple factors, and empirical testing remains crucial for achieving the desired therapeutic outcome.

References

- The Pivotal Role of the PEG4 Spacer in Enhancing Antibody-Drug Conjugate Solubility and Stability: A Technical Guide. (n.d.). Benchchem.

- The Influence of a PEG12 Spacer on Bioconjugate Pharmacokinetics: A Compar

- ADC pharmacokinetic and tolerability as a function of PEG size. (n.d.).

- Technical Support Center: endo-BCN-PEG4-Boc Reactions. (n.d.). Benchchem.

- The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC)

- Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjug

- A Comparative Guide to the Kinetic Analysis of Cy5-PEG2-exo-BCN SPAAC Reaction. (n.d.). Benchchem.

- The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy and Safety: A Compar

- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). In Books.

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers. (n.d.). Benchchem.

- The PEG4 Spacer in Bioconjugation: A Technical Guide. (n.d.). Benchchem.

- A Head-to-Head Comparison of Different Length PEG Spacers in BCN Linkers for Bioconjug

- Strategies to improve BCN-PEG4-HyNic reaction kinetics. (n.d.). Benchchem.

- Managing steric hindrance in bioconjugation with PEG12 linkers. (n.d.). Benchchem.

- The impact of PEGylation on protein immunogenicity. (2013). PubMed.

- A Comparative Guide to Evaluating the Immunogenicity of PEGyl

- Troubleshooting Guides. (n.d.).

- The Pivotal Role of PEG Spacer Length in Bioconjugate Efficacy: A Compar

- BCN-PEG4-NHS ester | PROTAC Linkers. (n.d.). MedchemExpress.com.

- Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Present

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.).

- SPAAC rate constants of azides with cyclooctynes (BCN or DIBAC).38a. (n.d.).

- Solubility Enhancement of Hydrophobic Drugs. (n.d.). Sigma-Aldrich.

- Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simul

- The effects of buffer, pH, and temperature upon SPAAC reaction rates. (2025). Organic & Biomolecular Chemistry (RSC Publishing).

- Relieving PEGyl

- Pharmacokinetic profile of ADCs, synthesized with different conjugation... (n.d.).

- A singlicate immunogenicity method to detect anti-polyethylene glycol antibodies: pre- and post-dose of PEGyl

- Biopharmaceutical and Immunological Properties of PEGyl

- The Strategic Role of PEG Spacers in Advancing Bioconjug

- Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro. (n.d.). PMC - NIH.

- How Heterobifunctional PEG Linkers Improve Targeted Delivery. (2025). PurePEG.

- Application Notes and Protocols for endo-BCN-PEG4-Boc in Aqueous Buffers. (n.d.). Benchchem.

- Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjug

- Technical Support Center: Enhancing Hydrophobic Drug Solubility with PEG Linkers. (n.d.). Benchchem.

- BCN-PEG4-NHS (CAT#: ADC-L-938). (n.d.).

- PEG Linkers in Antibody-Drug Conjug

- Methods to Design and Synthesize Antibody-Drug Conjug

- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.).

- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.

- endo-BCN-PEG4-NHS ester (CAT#: ADC-L-Y0110). (n.d.).

- Bioconjugation Chemistry: Challenges and Solutions. (2022). kbDNA.

- PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. (n.d.). NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells [frontiersin.org]

- 18. books.rsc.org [books.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of exo-BCN-PEG4-acid

Introduction

Exo-bicyclo[6.1.0]nonyne-PEG4-acid (exo-BCN-PEG4-acid) is a pivotal tool in the field of bioconjugation and chemical biology. As a heterobifunctional linker, it is meticulously designed to bridge molecules of interest with biological targets. Its structure comprises three key components:

-